molecular formula C16H13FO3 B2559037 2-(4-Fluorophenyl)-6-methoxychroman-4-one CAS No. 610758-40-2

2-(4-Fluorophenyl)-6-methoxychroman-4-one

Cat. No.: B2559037
CAS No.: 610758-40-2
M. Wt: 272.275
InChI Key: VARCHUJAXLHBPL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methoxychroman-4-one is an organic compound that belongs to the class of chromanones. Chromanones are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorophenyl group and a methoxy group in its structure makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-methoxychroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization using an acid catalyst. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Cyclization Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-methoxychroman-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration of the aromatic ring using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-(4-Fluorophenyl)-6-methoxyquinone.

    Reduction: Formation of 2-(4-Fluorophenyl)-6-methoxychroman-4-ol.

    Substitution: Formation of 2-(4-Bromophenyl)-6-methoxychroman-4-one or 2-(4-Nitrophenyl)-6-methoxychroman-4-one.

Scientific Research Applications

2-(4-Fluorophenyl)-6-methoxychroman-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-6-methoxychroman-4-one
  • 2-(4-Bromophenyl)-6-methoxychroman-4-one
  • 2-(4-Methylphenyl)-6-methoxychroman-4-one

Uniqueness

2-(4-Fluorophenyl)-6-methoxychroman-4-one is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets. This makes this compound a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-19-12-6-7-15-13(8-12)14(18)9-16(20-15)10-2-4-11(17)5-3-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARCHUJAXLHBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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